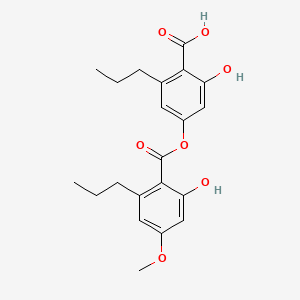
Divaricatic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Divaricatic acid is a carbonyl compound.
Applications De Recherche Scientifique
Antimicrobial Properties
1. Bacterial Inhibition
Divaricatic acid has demonstrated significant antimicrobial activity against various Gram-positive bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 7.0 to 64.0 μg/mL against pathogens including:
- Bacillus subtilis
- Staphylococcus epidermidis
- Streptococcus mutans
- Enterococcus faecium
Notably, the compound exhibited stronger antibacterial effects than vancomycin against certain strains of Staphylococcus epidermidis and Enterococcus faecium . In comparative studies, this compound was also effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values suggesting its potential as an alternative treatment for resistant infections .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans, a common fungal pathogen. The compound's efficacy in inhibiting fungal growth further supports its potential role in treating infections caused by resistant microbial strains .
Environmental Health Applications
1. Molluscicidal Activity
This compound has also been evaluated for its molluscicidal properties against Biomphalaria glabrata, a freshwater snail host for schistosomiasis. The compound exhibited high toxicity levels, with effective concentrations as low as 5 μg/mL against adult snails and 20 μg/mL against embryos . This suggests potential applications in controlling snail populations in freshwater ecosystems to mitigate disease transmission.
Data Summary
The following table summarizes key findings related to the antimicrobial activity of this compound:
| Microorganism | MIC (μg/mL) | Comparison with Vancomycin |
|---|---|---|
| Bacillus subtilis | 7.0 | More effective |
| Staphylococcus epidermidis | 16.0 | More effective |
| Streptococcus mutans | 64.0 | Less effective |
| Enterococcus faecium | 16.0 | More effective |
| Staphylococcus aureus | 32.0 | Comparable |
| Candida albicans | 20.0 | Not applicable |
Case Studies
Several studies have documented the efficacy of this compound in various contexts:
- Antimicrobial Efficacy Study : A study published in Molecules highlighted the effectiveness of this compound against multiple Gram-positive bacteria and fungi, establishing it as a promising candidate for further pharmaceutical development .
- Molluscicidal Assessment : Research assessing this compound's impact on Biomphalaria glabrata revealed significant toxicity levels, suggesting its utility in public health strategies targeting schistosomiasis control .
Propriétés
Numéro CAS |
491-62-3 |
|---|---|
Formule moléculaire |
C21H24O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C21H24O7/c1-4-6-12-9-15(11-16(22)18(12)20(24)25)28-21(26)19-13(7-5-2)8-14(27-3)10-17(19)23/h8-11,22-23H,4-7H2,1-3H3,(H,24,25) |
Clé InChI |
FSRDIJIAQPSMMR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
SMILES canonique |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Key on ui other cas no. |
491-62-3 |
Synonymes |
2-hydroxy-4-((2-hydroxy-4-methoxy-6-propylbenzoyl)oxy)-6-propylbenzoic acid divaricatic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















